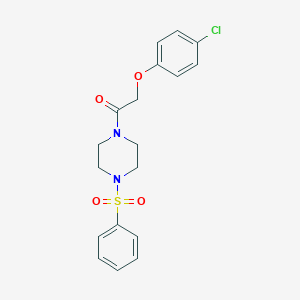![molecular formula C23H30FN3O B247687 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247687.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for further research.
作用機序
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and serotonin, ultimately leading to the observed therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine and norepinephrine in the brain, leading to an improvement in mood and cognitive function. This compound has also been shown to reduce the levels of cortisol, a hormone associated with stress.
実験室実験の利点と制限
One of the major advantages of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One potential avenue is the development of this compound-based drugs for the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Overall, the unique chemical structure and potential therapeutic applications of this compound make it an exciting area of research for the scientific community.
合成法
The synthesis of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine and 4-(2-methoxyphenyl)piperazine. This reaction can be catalyzed by various reagents, such as palladium, copper, or iron. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders such as depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of tumor cells.
特性
分子式 |
C23H30FN3O |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30FN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
InChIキー |
AQNCWWGKOWNJJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
